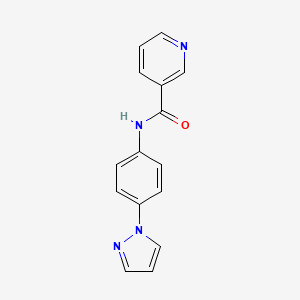
N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide, also known as PJP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PJP is a heterocyclic compound that contains both pyridine and pyrazole rings, making it a versatile molecule for various synthetic and biological applications.
Mécanisme D'action
The mechanism of action of N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of several enzymes, including COX-2, MMP-3, and MMP-9. These enzymes are involved in several pathological conditions, including inflammation and cancer. N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide has been shown to possess potent inhibitory activity against several enzymes, including COX-2, MMP-3, and MMP-9. These enzymes are involved in several pathological conditions, including inflammation and cancer. N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide has also been shown to possess antitumor activity against several cancer cell lines, making it a potential candidate for the development of anticancer drugs. N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide has also been shown to possess antibacterial and antifungal activity, making it a potential candidate for the development of antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and versatility for various synthetic and biological applications. However, N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide, including the development of new synthetic methods for its preparation, the exploration of its potential applications in various fields, and the elucidation of its mechanism of action. In medicinal chemistry, the development of N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide derivatives with improved potency and selectivity against specific enzymes may lead to the development of new drugs for the treatment of inflammatory and cancerous diseases. In materials science, the exploration of N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide-based MOFs and metal complexes may lead to the development of new materials with improved properties for gas storage, separation, and catalysis. In addition, the investigation of N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide's potential applications in other fields, such as agriculture and environmental science, may lead to the development of new technologies for sustainable development.
Méthodes De Synthèse
The synthesis of N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide can be achieved through several methods, including the reaction of 4-bromo-1-(pyrazol-1-yl)benzene with 3-pyridinecarboxylic acid in the presence of a palladium catalyst. Another method involves the reaction of 4-chloro-1-(pyrazol-1-yl)benzene with 3-pyridinecarboxamide in the presence of a copper catalyst. Both methods result in the formation of N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide with high yields and purity.
Applications De Recherche Scientifique
N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide has been shown to possess potent inhibitory activity against several enzymes, including COX-2, MMP-3, and MMP-9. These enzymes are involved in several pathological conditions, including inflammation and cancer. N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide has also been shown to possess antitumor activity against several cancer cell lines, making it a potential candidate for the development of anticancer drugs.
In materials science, N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide has been used as a building block for the synthesis of various metal-organic frameworks (MOFs). These MOFs have shown promising applications in gas storage, separation, and catalysis. N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide has also been used as a ligand for the synthesis of various metal complexes, which have shown potential applications in catalysis.
Propriétés
IUPAC Name |
N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(12-3-1-8-16-11-12)18-13-4-6-14(7-5-13)19-10-2-9-17-19/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUKXCKUAUULQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538449.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)
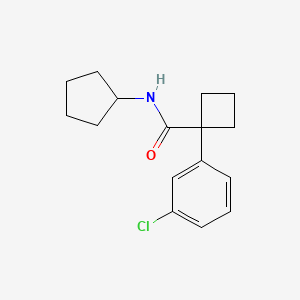


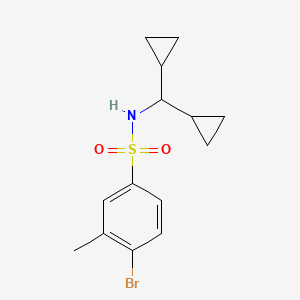
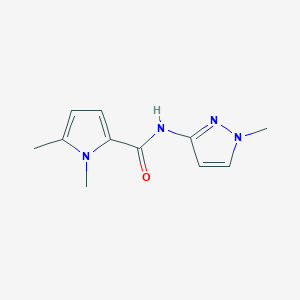
![[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538489.png)
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7538501.png)
![Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate](/img/structure/B7538506.png)
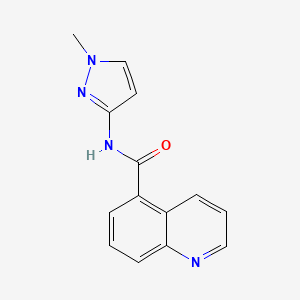
![Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate](/img/structure/B7538528.png)
![[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538537.png)
![2-chloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-5-(propan-2-ylsulfamoyl)benzamide](/img/structure/B7538544.png)